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3-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide

FabF inhibitor X-ray crystallography antipyrine-benzamide

3-Amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide (CAS 328030-25-7) is a synthetic small molecule belonging to the antipyrine (phenazone)-derived benzamide class, with molecular formula C₁₈H₁₈N₄O₂ and monoisotopic mass 322.14 Da. It is currently available from specialty chemical suppliers at ≥95% purity and is stocked as part of the European Chemical Biology Library (ECBL) fragment collection.

Molecular Formula C18H18N4O2
Molecular Weight 322.368
CAS No. 328030-25-7
Cat. No. B2442790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide
CAS328030-25-7
Molecular FormulaC18H18N4O2
Molecular Weight322.368
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)N
InChIInChI=1S/C18H18N4O2/c1-12-16(20-17(23)13-7-6-8-14(19)11-13)18(24)22(21(12)2)15-9-4-3-5-10-15/h3-11H,19H2,1-2H3,(H,20,23)
InChIKeyLWAAUSFQUGYCJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide (CAS 328030-25-7): Procurement-Relevant Identity and Chemical Class Definition


3-Amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide (CAS 328030-25-7) is a synthetic small molecule belonging to the antipyrine (phenazone)-derived benzamide class, with molecular formula C₁₈H₁₈N₄O₂ and monoisotopic mass 322.14 Da [1]. It is currently available from specialty chemical suppliers at ≥95% purity and is stocked as part of the European Chemical Biology Library (ECBL) fragment collection [2]. Importantly, structural biology evidence confirms it acts as a direct ligand of Pseudomonas aeruginosa β-ketoacyl-ACP synthase II (FabF), with a co-crystal structure deposited in the Protein Data Bank (PDB 8R0I, resolution 1.51 Å), establishing its identity as a validated fragment hit for this clinically relevant antibacterial target [3].

Why Generic Substitution with Other Antipyrine-Benzamides Fails: Critical Structure–Activity Relationship (SAR) Evidence for 328030-25-7 Procurement


Although numerous antipyrine-benzamide congeners share the 1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl scaffold, the position and nature of substituents on the benzamide ring critically dictate target engagement and biological outcome. The 2-halo congeners (e.g., 2-bromo- and 2-chloro-substituted variants) were studied primarily for their solid-state intermolecular interactions via Hirshfeld surface analysis, with no reported FabF binding or antibacterial activity data [1]. Conversely, the 3-amino substituent present in CAS 328030-25-7 is structurally confirmed to occupy the malonyl-CoA-adjacent binding pocket of P. aeruginosa FabF [2]. This sub-pocket specificity is isoform-contextual: P. aeruginosa FabF possesses a unique binding-site architecture distinct from the Staphylococcus aureus FabF pocket targeted by natural product inhibitors such as platensimycin [3]. Consequently, an antipyrine-benzamide lacking the 3-amino group—or bearing an alternative substituent—cannot be assumed to reproduce the same FabF binding mode or proteome-wide selectivity profile, making the specific procurement of the 3-amino variant essential for experiments replicating the published FabF co-crystal data.

Quantitative Differentiation Evidence: 3-Amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide vs. Closest Analogs and Alternatives


Evidence Item 1: Exclusive FabF Target Engagement Confirmed by X-Ray Crystallography vs. 2-Halo Congeners Lacking Any Reported Binding Data

The target compound is co-crystallized with Pseudomonas aeruginosa FabF C164A at 1.51 Å resolution (PDB 8R0I), confirming direct occupancy of the enzyme active site [1]. In contrast, the 2-bromo- and 2-chloro-substituted antipyrine-benzamides were characterized only for their solid-state structures and Hirshfeld surface properties, with no FabF binding, biochemical inhibition, or antibacterial activity reported in the primary literature [2].

FabF inhibitor X-ray crystallography antipyrine-benzamide Pseudomonas aeruginosa fragment-based drug discovery

Evidence Item 2: Differentiated Enzyme Isoform Specificity—P. aeruginosa FabF vs. Unrelated FabI and FabV Targets of Competing Inhibitor Chemotypes

The target compound binds specifically to the FabF (KAS II) condensing enzyme of the bacterial fatty acid biosynthesis (FAS-II) pathway. Alternative P. aeruginosa FAS-II inhibitors in the literature predominantly target FabI (enoyl-ACP reductase) or FabV. For instance, PaFabV-IN-1 inhibits P. aeruginosa FabV with an IC₅₀ of 0.25 μM but has no reported FabF activity [1]. Similarly, the FabI inhibitor MUT056399 shows IC₅₀ values of 12 nM (S. aureus) and 58 nM (E. coli) but does not engage FabF . The PDB 8R0I data demonstrate that CAS 328030-25-7 occupies the FabF malonyl-CoA pocket, a mechanistically distinct node in the FAS-II pathway.

isoform selectivity FabF vs FabI FabF vs FabV fatty acid biosynthesis antibacterial target

Evidence Item 3: Structural and Physicochemical Differentiation from the Sulfonamide Analog (CAS 379254-54-3)

A closely related analog, 3-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-benzenesulfonamide (CAS 379254-54-3), replaces the benzamide carbonyl with a sulfonamide group . This substitution alters hydrogen-bond donor/acceptor geometry, logP, and polarity. While no direct biochemical comparison between these two compounds has been published, the sulfonamide analog lacks any reported FabF co-crystal structure and is not part of the EFSL fragment screening collection, indicating it has not been validated against the FabF target.

sulfonamide analog physicochemical properties hydrogen-bonding capacity ligand efficiency procurement specificity

Evidence Item 4: Fragment Library Provenance and Quality-Control Documentation Distinct from Non-ECBL Commercial Sources

The target compound is a characterized member of the European Fragment Screening Library (EFSL), a 1,056-compound collection that has undergone computational design, purity verification, and use-case validation in eight fragment screening campaigns [1]. Its identity as a FabF hit was confirmed by Bio-Layer Interferometry (BLI) and subsequently validated by X-ray crystallography (PDB 8R0I) [1]. Other antipyrine-benzamide congeners available from general chemical suppliers have not undergone this level of biophysical and structural validation, introducing uncertainty regarding their purity, identity, and biological relevance.

fragment library EU-OPENSCREEN quality control reproducibility high-throughput screening

Defined Application Scenarios for 3-Amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide Based on Validated Evidence


Scenario 1: Fragment-Based Lead Discovery for P. aeruginosa FabF Inhibitors Requiring a Structurally Validated Starting Point

Research groups pursuing fragment-based drug discovery (FBDD) against multidrug-resistant Pseudomonas aeruginosa can utilize CAS 328030-25-7 as a co-crystal-validated chemical starting point. The PDB 8R0I structure provides atomic-resolution information on binding pose, key residue interactions, and solvent accessibility within the FabF malonyl-CoA pocket. This structural data is irreplaceable for structure-guided fragment growing and merging strategies. The compound's inclusion in the EU-OPENSCREEN EFSL collection further ensures that procurement from approved sources maintains quality-control standards consistent with the published fragment screening campaigns [1].

Scenario 2: Biochemical Profiling of FAS-II Pathway Selectivity Across Bacterial Species

Investigators seeking to dissect bacterial fatty acid biosynthesis (FAS-II) pathway vulnerabilities can deploy CAS 328030-25-7 as a FabF-specific probe to complement FabI- and FabV-targeting tool compounds. Because the compound's FabF binding has been crystallographically confirmed for P. aeruginosa, it enables head-to-head pathway-profiling experiments where FabF inhibition is compared against FabI inhibition (using, e.g., MUT056399 or triclosan) or FabV inhibition (using PaFabV-IN-1) in the same assay system [2]. Such experiments are essential for target prioritization in antibacterial discovery.

Scenario 3: Computational Chemistry and Docking Validation Studies Requiring a Ligand with Experimentally Determined Binding Pose

Computational chemists and structural biologists performing molecular docking, molecular dynamics simulations, or pharmacophore modeling of FabF can use the PDB 8R0I co-crystal structure as a ground-truth reference. The experimentally determined binding pose of CAS 328030-25-7 enables rigorous validation of docking scoring functions and pose-prediction algorithms for the antipyrine-benzamide chemotype, a scaffold for which few FabF co-crystal structures are publicly available [1].

Scenario 4: Chemical Biology Studies Investigating FabF as a Target in Non-Pseudomonal Gram-Negative Pathogens

Although the primary structural validation is in P. aeruginosa, the compound can be used in exploratory chemical biology studies to assess FabF engagement in other Gram-negative pathogens that share conserved FabF active-site architecture. Comparative biophysical assays (e.g., thermal shift assays, BLI) across orthologous FabF enzymes can establish species-specific binding profiles, informing the development of narrow-spectrum or broad-spectrum antibacterial strategies [1].

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